7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
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Description
The compound 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione is a derivative within the class of purine diones, which are known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss closely related derivatives that offer insight into the chemical class and its properties. The first paper discusses a series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives with anxiolytic activity, indicating the relevance of the purine dione structure in medicinal chemistry, particularly in targeting serotonin receptors . The second paper describes the synthesis of similar compounds, specifically 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which share the purine dione core with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from a nitrosopyrimidine derivative, which is hydrogenated and then reacted with orthocarboxylate and mesyl chloride to afford the desired purine dione derivatives . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar multi-step synthetic route could be employed, possibly involving the attachment of the 4-chlorophenylmethyl and 4-propylpiperazin-1-yl groups to the purine dione core.
Molecular Structure Analysis
The molecular structure of purine dione derivatives is characterized by the presence of a purine core, which can be modified with various substituents to alter its biological activity. The first paper provides insights into the crystal structure of related compounds, highlighting the importance of intramolecular interactions such as hydrogen bonding and π-π interactions in stabilizing the crystal structure . These interactions could also be relevant to the compound of interest, affecting its conformation and, consequently, its biological activity.
Chemical Reactions Analysis
The chemical reactivity of purine dione derivatives is not explicitly discussed in the provided papers. However, the presence of functional groups such as the arylpiperazine moiety suggests that these compounds could participate in various chemical reactions, including hydrogen bonding and π-π interactions, as observed in the crystal structures . These interactions are crucial for the binding of the compounds to biological targets such as serotonin receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from the properties of similar compounds discussed in the papers. For instance, the introduction of different substituents such as o-OCH3 and m-Cl into the phenylpiperazinyl moiety was found to modify the affinity for serotonin receptors . The elongation of the linker between the purine core and the arylpiperazine fragment also affects receptor affinity, suggesting that the physical and chemical properties of these derivatives are closely related to their molecular structure and the nature of their substituents.
Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
A study on a series of arylpiperazine derivatives of purine-2,6-dione, including compounds similar to 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, revealed their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds were evaluated for their psychotropic activity, showing promise in anxiolytic and antidepressant properties. The research highlights the modification of the purine-2,6-dione core structure as a strategy for designing new serotonin receptor ligands with significant psychotropic potential (Chłoń-Rzepa et al., 2013).
Molecular Docking and HSA Binding Studies
Further research into derivatives of purine diones, including those structurally related to 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, involved detailed spectroscopic, DFT, and molecular docking studies. These studies assessed the compounds' interactions with human serum albumin (HSA), indicating potential biological activity and providing insights into their pharmacological behavior. The research underscores the importance of detailed molecular analysis in understanding and predicting the activity of novel compounds (Murugesan et al., 2021).
Analgesic and Anti-inflammatory Properties
A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound , demonstrated significant analgesic and anti-inflammatory effects in vivo. This research highlights the therapeutic potential of purine dione derivatives in pain and inflammation management, pointing towards a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHDFSHVIMRGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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